(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-11-2-4-12(5-3-11)27-18(19,20)21/h2-9H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZILCOJMZQEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene-3-carboxamide class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H13F3N2O4
- Molecular Weight : 378.3 g/mol
- Structural Features : The compound features a chromene core with a methoxy group and a trifluoromethoxy substituent, enhancing its lipophilicity and metabolic stability.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the chromene core.
- Introduction of the methoxy and trifluoromethoxy groups.
- Carboxamide formation through reaction with appropriate amines.
Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Chromene Carboxamides
Substituent Effects on Electronic and Steric Properties
Bromo (-Br) and Chloro (-Cl): Halogens in and introduce steric bulk and moderate electron-withdrawing effects. Bromo’s larger atomic radius may hinder rotational freedom compared to methoxy .
Imino Group Substituents: 4-(Trifluoromethoxy)phenyl (Target Compound): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the electronegative fluorine atoms, which may stabilize the imino bond and influence binding interactions in biological systems. 4-(6-Methylbenzothiazol-2-yl)phenyl (): The benzothiazole ring introduces a planar heterocycle, which could enhance π-π stacking interactions in protein binding pockets . 4-(Methylsulfanyl)phenyl (): The methylsulfanyl (-SMe) group is lipophilic and may improve membrane permeability but could also oxidize to sulfoxide derivatives in vivo .
Carboxamide Group (Position 3): Common to all compounds, this group serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
